molecular formula C17H12ClNO3 B15010505 N-(2-Benzoyl-1-benzofuran-3-yl)-2-chloroacetamide

N-(2-Benzoyl-1-benzofuran-3-yl)-2-chloroacetamide

Katalognummer: B15010505
Molekulargewicht: 313.7 g/mol
InChI-Schlüssel: CRVSNFOZVXERGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Benzoyl-1-benzofuran-3-yl)-2-chloroacetamide is a chemical compound with the molecular formula C17H12ClNO3. This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in various fields of science and industry. The structure of this compound consists of a benzofuran ring system substituted with a benzoyl group and a chloroacetamide moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Benzoyl-1-benzofuran-3-yl)-2-chloroacetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Benzoyl-1-benzofuran-3-yl)-2-chloroacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution Products: N-(2-Benzoyl-1-benzofuran-3-yl)-2-aminoacetamide, N-(2-Benzoyl-1-benzofuran-3-yl)-2-thioacetamide.

    Oxidation Products: Benzofuran-3-carboxylic acid derivatives.

    Reduction Products: Reduced benzofuran derivatives.

    Hydrolysis Products: Benzofuran-3-carboxylic acid and corresponding amines.

Wirkmechanismus

The mechanism of action of N-(2-Benzoyl-1-benzofuran-3-yl)-2-chloroacetamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The benzofuran core and benzoyl group may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Further research is needed to elucidate the precise molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(2-Benzoyl-1-benzofuran-3-yl)-2-chloroacetamide is unique due to the presence of the chloroacetamide moiety, which imparts distinct chemical reactivity and potential biological activities. This compound’s unique structure allows it to participate in specific chemical reactions and interact with biological targets in ways that similar compounds may not .

Eigenschaften

Molekularformel

C17H12ClNO3

Molekulargewicht

313.7 g/mol

IUPAC-Name

N-(2-benzoyl-1-benzofuran-3-yl)-2-chloroacetamide

InChI

InChI=1S/C17H12ClNO3/c18-10-14(20)19-15-12-8-4-5-9-13(12)22-17(15)16(21)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20)

InChI-Schlüssel

CRVSNFOZVXERGZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.